molecular formula C8H8BrFO B1447599 (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol CAS No. 1026088-11-8

(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Cat. No. B1447599
M. Wt: 219.05 g/mol
InChI Key: MASZUNQDCHMJEP-YFKPBYRVSA-N
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Description

(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol , also known by its IUPAC name, is a chemical compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol . It is a chiral alcohol, meaning it has an asymmetric carbon center (denoted by the “S” in its name). The compound’s structure consists of a phenyl ring substituted with bromine and fluorine atoms, attached to an ethyl group containing the hydroxyl functional group.

Scientific Research Applications

  • Organometallic Complex Synthesis : A study by Bustelo et al. (2007) explored the synthesis of organometallic complexes using related phenyl-ethan-1-ol compounds. This research contributes to the understanding of carbocationic species in organometallic chemistry and their potential applications (Bustelo et al., 2007).

  • Biological Evaluation of Derivatives : Research by Sherekar et al. (2021) involved synthesizing and characterizing derivatives of similar phenyl-ethan-1-ol compounds for antimicrobial studies. This demonstrates its potential in developing new antimicrobial agents (Sherekar et al., 2021).

  • Intermediate in Synthesis of Active Compounds : Wang et al. (2016) described the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for many biologically active compounds. This illustrates the compound's role in the synthesis of various pharmacologically relevant compounds (Wang et al., 2016).

  • Fluorescent Probe Development : Zhu et al. (2014) developed a long-wavelength fluorescent probe using a related compound. This highlights its use in creating sensitive detection tools for environmental and biological applications (Zhu et al., 2014).

  • Chalcone Derivative Analysis : Zaini et al. (2018) conducted a structural and quantum chemical analysis on a chalcone derivative involving similar compounds. This research contributes to the understanding of molecular structures in material science (Zaini et al., 2018).

properties

IUPAC Name

(1S)-1-(4-bromo-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASZUNQDCHMJEP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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